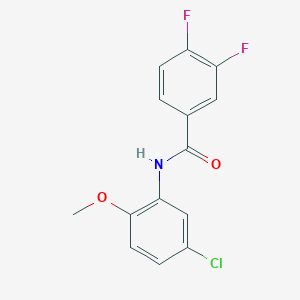

N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide

Overview

Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide and related compounds often involves acylation reactions and is characterized by the use of specific reagents and conditions to achieve the desired molecular architecture. For instance, one common approach involves the acylation reaction of aminophenols with methoxybenzoylchloride in an appropriate solvent, such as tetrahydrofuran (THF), followed by characterization through NMR, elemental analysis, and X-ray crystallography (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide is often elucidated using single crystal X-ray diffraction alongside computational methods such as density functional theory (DFT) calculations. These analyses reveal the influence of intermolecular interactions on the molecular geometry, including bond lengths, angles, and the conformation of aromatic rings, offering insights into the compound's three-dimensional structure and its electronic properties (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity of N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide derivatives is explored through various chemical reactions, including the formation of pyrazoline derivatives and other cyclic compounds. These reactions are pivotal for understanding the compound's behavior under different conditions and its potential for further chemical modifications (Abdulla et al., 2013).

Scientific Research Applications

Environmental Impact and Toxicology

- Methoxychlor as a Model for Environmental Estrogens: Studies have explored methoxychlor, a chlorinated hydrocarbon pesticide, for its proestrogenic activity and its metabolism into active estrogenic forms. Research has focused on its adverse effects on fertility, pregnancy, and development, indicating the reproductive toxicity of such compounds, though the significance for human health remains to be determined (Cummings, 1997).

Antioxidant and Anti-inflammatory Properties

- Chlorogenic Acid's Dual Role: Chlorogenic acid, a phenolic compound, has been studied for its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a nutraceutical for treating metabolic syndrome and as a food additive for its antimicrobial properties illustrates the multifunctional applications of chemical compounds in health and food preservation (Santana-Gálvez et al., 2017).

Contaminants and Environmental Surveillance

- Occurrence and Fate of Parabens in Aquatic Environments: Research on parabens, used as preservatives, has contributed to understanding their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products, highlighting the importance of monitoring and managing chemical contaminants (Haman et al., 2015).

Analytical Methods in Environmental Monitoring

- Analytical Methods for PCBs and Organochlorine Pesticides: The review of methods for analyzing polychlorinated biphenyls (PCBs) and organochlorine pesticides in environmental monitoring underscores the need for optimized analytical methods to include all relevant compounds and for research on indoor environments, emission sources, and potential leaching (Muir & Sverko, 2006).

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF2NO2/c1-20-13-5-3-9(15)7-12(13)18-14(19)8-2-4-10(16)11(17)6-8/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYUBUXULIETCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-3,4-difluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-methylpyrimidin-4-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4581797.png)

![2,2-dimethyl-N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4581839.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B4581846.png)

![N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4581865.png)

![3,6-diamino-N-1,3-benzothiazol-2-yl-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4581868.png)

![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide](/img/structure/B4581883.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4581897.png)

![7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4581911.png)

![{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4581914.png)

![ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate](/img/structure/B4581921.png)